7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline
Overview
Description
7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline is a derivative of 1,2-dihydroquinoline, characterized by its methoxy group at the 7th position and three methyl groups at the 2nd and 4th positions. This compound is known for its anti-inflammatory properties and is utilized in various scientific applications, including the preparation of fluorescent dyes for biological microscopy and nanoscopy .
Scientific Research Applications
7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline is widely used in scientific research due to its unique properties:
Safety and Hazards
7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include wearing protective gloves, clothing, and eye/face protection. If it gets on the skin, it should be washed off with plenty of soap and water .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline typically involves the reaction of 2,2,4-trimethyl-1,2-dihydroquinoline with methoxy reagents under controlled conditions. One common method includes the use of methanol as a solvent and a catalyst to facilitate the methoxylation process .
Industrial Production Methods: Industrial production of this compound often employs large-scale reactors where the reaction conditions, such as temperature and pressure, are meticulously controlled to ensure high yield and purity. The process may involve multiple purification steps, including crystallization and distillation, to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can convert the dihydroquinoline to its corresponding quinoline derivative.
Reduction: The compound can be reduced to form different hydrogenated products.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens and acids can facilitate substitution reactions.
Major Products: The major products formed from these reactions include various quinoline derivatives, hydrogenated compounds, and substituted quinolines .
Mechanism of Action
The mechanism by which 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline exerts its effects involves its interaction with molecular targets and pathways. As an anti-inflammatory agent, it likely inhibits specific enzymes and signaling pathways involved in the inflammatory response. The methoxy and methyl groups contribute to its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
2,2,4-Trimethyl-1,2-dihydroquinoline: Lacks the methoxy group, resulting in different chemical properties and applications.
7-Methoxy-1,2-dihydroquinoline: Similar structure but without the additional methyl groups, affecting its reactivity and use.
Uniqueness: 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline stands out due to its combination of methoxy and methyl groups, which enhance its chemical stability and biological activity. This unique structure allows it to participate in a broader range of chemical reactions and applications compared to its analogs .
Properties
IUPAC Name |
7-methoxy-2,2,4-trimethyl-1H-quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-9-8-13(2,3)14-12-7-10(15-4)5-6-11(9)12/h5-8,14H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNIQAUZZZWOJPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=C1C=CC(=C2)OC)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10349194 | |
Record name | 7-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10349194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1810-74-8 | |
Record name | 1,2-Dihydro-7-methoxy-2,2,4-trimethylquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1810-74-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10349194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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